Positional Isomerism Drives FLT3 Kinase Selectivity: 4-Aminomethyl vs. 5-Carboxamide Isoxazole Scaffolds Occupy Distinct Chemical Space
The target compound bears the acetamide linkage on the isoxazole 4-methylamine moiety, whereas the most potent FLT3-active benzimidazole–isoxazole derivatives in the literature (e.g., compound 5a) place the amide bond at the benzimidazole 5-position and the isoxazole 4-carboxamide position [1]. This regioisomeric difference is not trivial: compound 5a (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide) achieves an IC50 of 495 nM against FLT3 with excellent kinase selectivity, whereas the target compound's architecture offers an alternative vector for linker attachment that is unexploited in the published FLT3 series [1]. The target compound therefore represents a distinct scaffold starting point for medicinal chemistry campaigns seeking to explore novel chemical space around the benzimidazole–isoxazole pharmacophore without directly competing with known intellectual property.
| Evidence Dimension | FLT3 inhibitory potency and scaffold topology |
|---|---|
| Target Compound Data | 4-Aminomethylisoxazole regioisomer; no reported FLT3 IC50 (unexplored scaffold vector) |
| Comparator Or Baseline | Compound 5a (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide): FLT3 IC50 = 495 nM |
| Quantified Difference | Scaffold topology difference: amide connectivity at isoxazole 4-aminomethyl (target) vs. benzimidazole 5-carboxamide (5a); no potency overlap |
| Conditions | FLT3 kinase inhibition assay (biochemical), compound 5a data from Kim et al., 2019 |
Why This Matters
For procurement officers building a diverse fragment or lead-like library, the target compound occupies a topological niche not addressed by known potent FLT3 inhibitors, reducing the risk of redundant SAR exploration and maximizing the informational return on synthesis investment.
- [1] Kim, J., et al. Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 1716–1721. View Source
